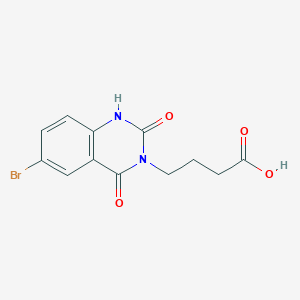

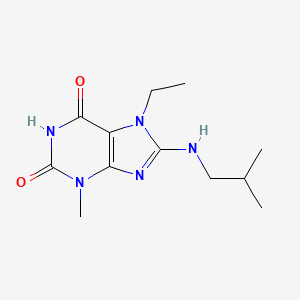

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid, represent a significant class of compounds with a broad spectrum of biological activities. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, resulting in the creation of potential medicinal agents. Research has demonstrated that these compounds exhibit antibacterial activity against several pathogens, highlighting their importance in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Quinazoline-Based Optoelectronic Materials

Beyond their biological applications, quinazoline derivatives have been explored for their potential in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds featuring a quinazoline ring, have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as colorimetric pH sensors, demonstrating the versatility of quinazoline derivatives in various technological domains (Lipunova et al., 2018).

Quinazolines in Cancer Research

Quinazoline derivatives are also prominent in the field of cancer research, with many compounds showing potent anticancer activities. These derivatives act through various mechanisms, such as inhibiting epidermal growth factor receptors (EGFR) and other kinases, highlighting their potential in developing new cancer treatments. The structural diversity and the ability to target a wide range of proteins make quinazoline derivatives a promising area for the discovery of novel anticancer drugs (Ravez et al., 2015).

Novel Synthetic Routes and Environmental Applications

Recent advances in synthetic chemistry have led to the development of eco-friendly and efficient methods for synthesizing quinazoline derivatives. These methodologies open up new possibilities for the design of quinazolines with enhanced biological or physical properties, further expanding their application scope (Faisal & Saeed, 2021).

Furthermore, quinazoline derivatives have been investigated for environmental applications, such as carbon dioxide (CO2) capture and conversion into value-added chemicals. Ionic liquid-based catalysts have been tuned for converting CO2 into quinazoline-2,4(1H,3H)-diones, demonstrating the role of quinazoline derivatives in addressing climate change and greenhouse gas emissions (Zhang et al., 2023).

Eigenschaften

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCOCBKMQFRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)

![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2802888.png)